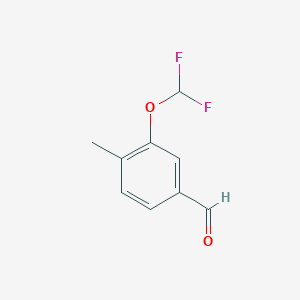

3-(Difluoromethoxy)-4-methylbenzaldehyde

Description

Significance of Aryl Aldehydes as Synthetic Intermediates and Scaffolds

Aryl aldehydes, characterized by a formyl group directly attached to an aromatic ring, are among the most versatile building blocks in organic chemistry. The aldehyde functional group serves as a reactive handle for a multitude of transformations, including nucleophilic additions, condensations, and oxidations. This reactivity allows for the construction of a wide range of more complex molecular structures. They are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials. Their ability to participate in carbon-carbon bond-forming reactions, such as the Wittig, Grignard, and aldol (B89426) reactions, makes them indispensable for assembling molecular skeletons.

Strategic Importance of Fluorine and Difluoromethoxy Moieties in Advanced Molecular Design

The introduction of fluorine into organic molecules can profoundly influence their properties. The high electronegativity and small size of the fluorine atom can alter the electronic environment of a molecule, impacting its reactivity, metabolic stability, and binding affinity to biological targets. The difluoromethoxy group (-OCHF₂) in particular, has garnered significant attention in drug discovery. It is often employed as a bioisostere for hydroxyl, thiol, or even methyl groups. bohrium.comresearchgate.net

The difluoromethoxy group offers a unique combination of properties:

Increased Lipophilicity: Compared to a hydroxyl group, the -OCHF₂ moiety can enhance a molecule's ability to cross biological membranes. researchgate.net

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can increase the half-life of a drug candidate.

Modulation of Acidity and Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.

Hydrogen Bond Donor Capability: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a feature not present in the trifluoromethoxy group. bohrium.comacs.org

These attributes make the difluoromethoxy group a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. researchgate.net

Overview of 3-(Difluoromethoxy)-4-methylbenzaldehyde: Highlighting Structural Features Relevant to Synthetic and Medicinal Chemistry Research

This compound is an aromatic compound with the chemical formula C₉H₈F₂O₂. Its structure features a benzene (B151609) ring substituted with a formyl group at position 1, a difluoromethoxy group at position 3, and a methyl group at position 4.

Key Structural Features:

| Feature | Significance in Synthesis and Medicinal Chemistry |

| Aldehyde Group (-CHO) | A highly reactive site for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. |

| **Difluoromethoxy Group (-OCHF₂) ** | Modulates lipophilicity, enhances metabolic stability, and can participate in hydrogen bonding, making it a key feature for designing drug candidates with improved properties. |

| Methyl Group (-CH₃) | Can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets and its metabolic profile. |

| Substituted Benzene Ring | Provides a rigid scaffold for the presentation of the functional groups in a defined spatial arrangement, which is crucial for molecular recognition. |

The specific arrangement of these groups in this compound makes it a promising starting material for the synthesis of novel compounds with potential applications in pharmacology and crop science.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6-2-3-7(5-12)4-8(6)13-9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQMARRCBSVGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 3 Difluoromethoxy 4 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

Nucleophilic Addition Reactions to the Carbonyl

No specific studies on the nucleophilic addition reactions involving 3-(Difluoromethoxy)-4-methylbenzaldehyde have been reported.

Oxidation Reactions to Carboxylic Acid Derivatives

There is no available literature detailing the oxidation of this compound to its corresponding carboxylic acid.

Reduction Reactions to Benzylic Alcohols

Specific examples and conditions for the reduction of this compound to 3-(difluoromethoxy)-4-methylbenzyl alcohol are not documented in current research.

Condensation Reactions (e.g., Knoevenagel condensation, aldol (B89426) reactions)

No published examples of Knoevenagel, aldol, or other condensation reactions using this compound as a substrate are available.

Reactions Pertaining to the Aromatic Ring and its Substituents

Electrophilic Aromatic Substitution Patterns

The directing effects of the difluoromethoxy and methyl groups on electrophilic aromatic substitution for this specific compound have not been experimentally determined or reported.

Further investigation into this compound is required to elucidate its chemical properties and potential applications.

Nucleophilic Aromatic Substitution (e.g., potential substitution of fluorine atoms if present in related analogs)

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orglibretexts.org In the case of this compound itself, a direct SNAr reaction involving the displacement of a fluorine atom from the difluoromethoxy group is not a typical reaction under standard nucleophilic substitution conditions. The carbon-fluorine bond is generally strong and not prone to cleavage in this manner.

However, in related analogs where a halogen atom is present on the aromatic ring, the potential for SNAr reactions exists. The outcome of such reactions is highly dependent on the position of the halogen and the nature of the other substituents. Electron-withdrawing groups positioned ortho or para to the leaving group are known to activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com

For instance, in a hypothetical analog such as 5-chloro-3-(difluoromethoxy)-4-methylbenzaldehyde, the chlorine atom would be the leaving group. The difluoromethoxy group, being electron-withdrawing, would provide some activation for nucleophilic attack. The reactivity would also be influenced by the electronic contribution of the methyl and aldehyde groups. The aldehyde group, being a meta-director in electrophilic aromatic substitution, exerts an electron-withdrawing effect that could further activate the ring for nucleophilic substitution.

A general representation of a nucleophilic aromatic substitution reaction on an activated aryl halide is shown below:

A generalized mechanism for nucleophilic aromatic substitution (addition-elimination).

A generalized mechanism for nucleophilic aromatic substitution (addition-elimination).It is important to note that without a suitable leaving group on the aromatic ring, this compound is unlikely to undergo nucleophilic aromatic substitution.

Transformations of the Methyl Group (e.g., side-chain functionalization)

The methyl group attached to the aromatic ring of this compound is susceptible to various transformations, allowing for further functionalization of the molecule. These reactions typically involve the benzylic position, which is activated by the adjacent aromatic ring.

Side-Chain Halogenation:

One common transformation is free-radical halogenation at the benzylic position. This reaction is typically initiated by UV light or a radical initiator and proceeds via a radical chain mechanism. For example, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can introduce a bromine atom onto the methyl group.

Table 1: Potential Side-Chain Halogenation of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-(Bromomethyl)-3-(difluoromethoxy)benzaldehyde | Free-Radical Halogenation |

This transformation provides a versatile intermediate that can be used in subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidation of the Methyl Group:

The methyl group can also be oxidized to other functional groups such as a carboxylic acid or an alcohol, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group to a carboxylic acid. ncert.nic.in However, care must be taken as the aldehyde group is also susceptible to oxidation. Selective oxidation of the methyl group in the presence of an aldehyde can be challenging.

Table 2: Potential Oxidation Reactions of the Methyl Group

| Reactant | Oxidizing Agent | Potential Product |

| This compound | Potassium Permanganate (KMnO4) | 2-(Difluoromethoxy)terephthalic acid |

It is crucial to select appropriate reaction conditions to achieve the desired transformation without affecting other functional groups in the molecule.

Specific Reactivity Attributes of the Difluoromethoxy Moiety (e.g., as a hydrogen bond donor)

The difluoromethoxy (-OCF2H) group imparts unique properties to the molecule, influencing its reactivity and intermolecular interactions. One of the notable attributes of the difluoromethoxy group is its ability to act as a hydrogen bond donor.

The presence of two highly electronegative fluorine atoms polarizes the C-H bond of the difluoromethyl group, making the hydrogen atom partially positive and capable of participating in hydrogen bonding with suitable acceptor atoms like oxygen or nitrogen. This hydrogen bonding capability can influence the molecule's physical properties, such as its boiling point and solubility, as well as its interactions with biological targets in medicinal chemistry applications.

The strength of the difluoromethoxy group as a hydrogen bond donor is a subject of ongoing research. While not as strong as traditional hydrogen bond donors like hydroxyl (-OH) or amino (-NH2) groups, it is considered a significant interaction that can affect molecular conformation and crystal packing.

Table 3: Comparison of Hydrogen Bond Donor Capabilities

| Functional Group | Hydrogen Bond Donor Strength |

| Hydroxyl (-OH) | Strong |

| Amino (-NH2) | Strong |

| Difluoromethoxy (-OCF2H) | Moderate |

| Methyl (-CH3) | Very Weak / Negligible |

This hydrogen bonding ability can play a crucial role in the rational design of molecules with specific binding properties, for example, in the development of new pharmaceutical agents.

Derivatives and Analogs of 3 Difluoromethoxy 4 Methylbenzaldehyde: Design, Synthesis, and Structural Exploration

Synthesis of Variously Substituted 3-(Difluoromethoxy)-4-methylbenzaldehyde Derivatives

The synthesis of derivatives based on the this compound core often involves multi-step sequences starting from appropriately substituted phenols. A common strategy for introducing the difluoromethoxy group is the reaction of a hydroxyl group with a difluoromethylating agent. For instance, reagents like sodium 2-chloro-2,2-difluoroacetate (B8310253) or chlorodifluoromethane (B1668795) gas (CHClF₂) are frequently employed in the presence of a base.

The general synthetic approach can be adapted to produce a variety of substituted derivatives. By starting with different substituted p-cresol (B1678582) precursors, chemists can introduce a range of functionalities onto the aromatic ring. The reaction conditions, including the choice of solvent, base, and temperature, are crucial for achieving high yields and selectivity. For example, the use of polar aprotic solvents like N,N-dimethylformamide (DMF) is common. The table below outlines representative synthetic transformations for analogous compounds, which illustrate the methods applicable to generating derivatives of this compound.

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | Sodium 2-chloro-2,2-difluoroacetate, Cesium Carbonate, DMF/Water, 100°C | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 91% google.com |

| 3,4-dihydroxybenzaldehyde (B13553) | Chlorodifluoromethane, n-butylammonium bromide, NaOH, Isopropanol, 60-65°C | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 43.6% nih.gov |

| 3,4-dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, Na₂CO₃, DMF, 80°C | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 57.5% researchgate.net |

Chemical Modifications at the Aldehyde Position (e.g., formation of oxime esters, imines, acetals)

The aldehyde group of this compound is a versatile functional handle for a wide array of chemical transformations. These modifications are instrumental in building molecular complexity and modulating the electronic and steric properties of the parent compound.

Oxime and Oxime Ester Formation: The aldehyde can be readily converted to an oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide. innospk.comnih.gov The resulting this compound oxime is a stable intermediate that can be further functionalized. Oxime esters, which are recognized for their biological activities, can be synthesized by reacting the oxime with various acid chlorides or anhydrides in the presence of a base such as triethylamine. nih.govnih.gov This reaction attaches a new acyl group to the oxime's oxygen atom.

Imine (Schiff Base) Formation: Condensation of the aldehyde with primary amines under dehydrating conditions yields imines, also known as Schiff bases. This reaction is typically reversible and can be driven to completion by removing water from the reaction mixture. The resulting C=N double bond can be further reduced to form a stable secondary amine linkage, providing a robust method for connecting the 3-(difluoromethoxy)-4-methylphenyl moiety to other molecular fragments.

Acetal (B89532) Formation: In the presence of an acid catalyst, the aldehyde reacts with alcohols to form acetals. This reaction involves the addition of two equivalents of alcohol to the aldehyde carbonyl. The acetal group serves as a common protecting group for aldehydes during multi-step syntheses and can also be incorporated as a stable structural element in the final molecule.

| Reaction Type | Reactants | General Product Structure | Key Features |

|---|---|---|---|

| Oxime Formation | Hydroxylamine (NH₂OH·HCl), Base | Ar-CH=NOH | Creates a nucleophilic oxygen for further derivatization. nih.gov |

| Oxime Esterification | Ar-CH=NOH, Acyl Chloride (RCOCl), Base | Ar-CH=NOC(=O)R | Introduces diverse acyl groups, potential for bioactivity. nih.gov |

| Imine Formation | Primary Amine (RNH₂) | Ar-CH=NR | Forms a C=N linkage, connects to other molecular scaffolds. |

| Acetal Formation | Alcohol (ROH), Acid Catalyst | Ar-CH(OR)₂ | Protects the aldehyde or acts as a stable linker. |

Synthesis of Aromatic Analogs with Altered Substitution Patterns (e.g., 4-(Difluoromethoxy)-3-methylbenzaldehyde, 5-(Difluoromethoxy)-2-methylbenzaldehyde)

The synthesis of aromatic analogs with different substitution patterns on the benzene (B151609) ring allows for a systematic investigation of structure-activity relationships. By altering the relative positions of the difluoromethoxy, methyl, and aldehyde groups, researchers can fine-tune a molecule's properties.

The synthesis of these analogs generally follows a similar logic to that of the parent compound, beginning with a correspondingly substituted phenolic precursor.

4-(Difluoromethoxy)-3-methylbenzaldehyde: The synthesis would start from 4-hydroxy-3-methylbenzaldehyde. This precursor would then undergo difluoromethylation at the hydroxyl group using standard methods, such as reaction with chlorodifluoromethane or sodium chlorodifluoroacetate, to yield the target analog. nih.govresearchgate.net

5-(Difluoromethoxy)-2-methylbenzaldehyde: The required precursor for this analog is 5-hydroxy-2-methylbenzaldehyde. The phenolic hydroxyl group would be converted to a difluoromethoxy group through the established difluoromethylation protocols.

The key to synthesizing these specific isomers is the availability and selection of the correct starting hydroxymethylbenzaldehyde. The reaction conditions for the difluoromethylation step would likely require optimization for each specific isomer to maximize yield and minimize potential side reactions.

Incorporation of the 3-(Difluoromethoxy)-4-methylphenyl Moiety into Larger Bioactive Molecular Architectures (e.g., as a component in PD-1/PD-L1 inhibitors or tubulin binding agents)

The unique electronic properties conferred by the difluoromethoxy group make the 3-(difluoromethoxy)-4-methylphenyl moiety an attractive building block for incorporation into larger, biologically active molecules.

PD-1/PD-L1 Inhibitors: The programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system. researchgate.net Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a major focus of cancer immunotherapy research. chemrxiv.org Many of these inhibitors are based on a biphenyl (B1667301) scaffold. nih.gov The substitution on the phenyl rings is critical for binding affinity. The introduction of fluorine-containing groups like difluoromethoxy can enhance binding interactions and improve metabolic stability. researchgate.net While direct incorporation of the 3-(difluoromethoxy)-4-methylphenyl group is not widely documented in publicly available literature, the use of difluoromethyleneoxy linkers in biphenyl derivatives has been shown to yield potent PD-1/PD-L1 inhibitors. researchgate.net This suggests that the 3-(difluoromethoxy)-4-methylphenyl moiety is a highly relevant component for the design of new inhibitors in this class.

Tubulin Binding Agents: Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. nih.gov Compounds that bind to tubulin can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis. Phenotypic screening and analysis have identified compounds with structural similarity to this compound derivatives as having profiles consistent with microtubule disruptors. google.com For example, the compound 1-(4-(Difluoromethoxy)phenyl)-6-(4-fluoro-2-methylphenyl)-1H-imidazo[4,5-c]pyridine, which contains a closely related 4-(difluoromethoxy)phenyl group, was found to have a biological activity profile similar to known microtubule disruptors. google.com This indicates that the difluoromethoxyphenyl scaffold, including the 3-(difluoromethoxy)-4-methylphenyl variant, can be a key pharmacophore in the development of novel tubulin-targeting anticancer agents.

Exploration of this compound as a Key Synthetic Intermediate for Complex Molecules (e.g., related to Roflumilast synthesis or other pharmacophores)

The structural features of this compound make it a valuable intermediate in the synthesis of complex molecular targets, particularly in the pharmaceutical industry.

Relevance to Roflumilast Synthesis: Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). innospk.com A key intermediate in the synthesis of Roflumilast and its analogs is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. sci-hub.se The synthesis of this benzoic acid often proceeds through a benzaldehyde (B42025) intermediate, specifically 4-(difluoromethoxy)-3-hydroxybenzaldehyde. google.cominnospk.com This structural analog of this compound highlights the importance of the difluoromethoxybenzaldehyde core in constructing the pharmacophore necessary for PDE4 inhibition. The difluoromethoxy group in Roflumilast is crucial for its potency and pharmacokinetic profile. Synthetic routes starting from compounds like this compound could provide access to novel Roflumilast analogs where the methyl group replaces other substituents, allowing for exploration of new chemical space and potentially improved drug properties.

Other Pharmacophores: Beyond PDE4 inhibitors, the difluoromethoxy-phenyl motif is found in a variety of other pharmacologically active agents. This group can act as a bioisostere for other functionalities, improve metabolic stability, and enhance membrane permeability. For example, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is an important intermediate in the synthesis of proton pump inhibitors like Pantoprazole. researchgate.net The versatility of the benzaldehyde group allows the 3-(difluoromethoxy)-4-methylphenyl core to be readily incorporated into diverse heterocyclic systems and other complex scaffolds, making it a valuable building block for the discovery of new therapeutic agents.

Advanced Research Applications and Potential Functional Roles of 3 Difluoromethoxy 4 Methylbenzaldehyde Scaffolds

Utility as a Scaffold in the Design and Synthesis of Novel Bioactive Compounds

The 3-(Difluoromethoxy)-4-methylbenzaldehyde structure is a versatile platform for the synthesis of novel bioactive compounds. aaronchem.com As a chemical intermediate, its aldehyde functional group provides a reactive site for a wide array of chemical transformations, including oxidation, reduction, and condensation reactions. This allows chemists to construct more complex molecular architectures, making it a crucial starting material in multi-step synthetic pathways. aaronchem.com

In pharmaceutical research, analogous difluoromethoxy benzaldehyde (B42025) structures are instrumental in building molecules that target specific biological pathways. For instance, derivatives are used to synthesize inhibitors of key enzymes like phosphodiesterase 4 (PDE4) and β-secretase (BACE1), which are implicated in inflammatory conditions and neurodegenerative diseases like Alzheimer's, respectively. The core benzaldehyde structure serves as the foundation upon which pharmacologically active components are assembled. Research has demonstrated the synthesis of complex hexahydroquinoline ring systems, known for their pharmacological potential, using 4-(difluoromethoxy)benzaldehyde (B1349792) as a key reactant. nih.gov This highlights the role of such scaffolds in generating diverse chemical entities with the potential for therapeutic applications.

Role in Structure-Activity Relationship Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure influences its biological activity. drugdesign.org The difluoromethoxy (-OCHF₂) group, a key feature of this compound, plays a pivotal role in these studies by modulating several critical physicochemical properties of a drug candidate. nih.gov Its incorporation is a strategic approach to fine-tune a molecule's behavior and optimize its performance. nih.govmdpi.com

Potency and Selectivity: The electronic properties of the difluoromethoxy group can alter how a molecule interacts with its biological target. By replacing a traditional methoxy (B1213986) (-OCH₃) group with a difluoromethoxy group, researchers can enhance binding affinity, leading to increased potency. nih.gov For example, in the development of PDE4 inhibitors, compounds featuring the difluoromethoxy group have shown significantly stronger inhibitory effects compared to their methoxy counterparts. This is partly because the -OCHF₂ group can engage in unique hydrogen bonding and dipole interactions within the target's active site.

Metabolic Stability: A major challenge in drug design is preventing the rapid breakdown of a compound by metabolic enzymes in the body. The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group highly resistant to enzymatic degradation. mdpi.com This enhanced metabolic stability can lead to a longer biological half-life and improved bioavailability of a drug. mdpi.comnih.gov

The following table summarizes the impact of the difluoromethoxy group in medicinal chemistry:

| Property | Effect of Difluoromethoxy (-OCHF₂) Group | Rationale |

| Potency | Often increases | Alters electronic profile, enabling stronger interactions with the biological target. |

| Selectivity | Can be improved | Unique steric and electronic properties can favor binding to the intended target over off-targets. |

| Metabolic Stability | Significantly enhanced | The high strength of the C-F bond resists cleavage by metabolic enzymes. mdpi.com |

| Membrane Permeability | Generally increased | Enhances lipophilicity, which aids in the passive diffusion across cell membranes. mdpi.comchemimpex.com |

Potential Contributions to Agrochemical Research

The principles that make the difluoromethoxy group valuable in pharmaceuticals also apply to agrochemical research. mdpi.comchemimpex.com Organofluorine compounds are increasingly prevalent in the development of modern fungicides, herbicides, and pesticides due to their enhanced stability and biological activity. chemimpex.com The this compound scaffold can be used to create new agrochemicals with improved performance.

The introduction of the difluoromethoxy group can lead to active ingredients that are more stable in the environment, ensuring a longer duration of action. chemimpex.com Furthermore, the enhanced membrane permeability conferred by this group can help the chemical penetrate the cells of target weeds or fungi more effectively, potentially leading to the development of more potent and efficient herbicides or fungicides. chemimpex.com

Applications in the Synthesis of Specialty Chemicals and Materials

Beyond life sciences, this compound and similar structures serve as intermediates in materials science. chemimpex.com The unique properties imparted by the difluoromethoxy group are desirable in the creation of advanced materials. These compounds are used in the production of specialty polymers and resins. chemimpex.com

Incorporating this fluorinated moiety into a polymer backbone can significantly enhance the material's thermal stability and chemical resistance. This makes such materials suitable for applications requiring high performance under harsh conditions. Additionally, these benzaldehyde derivatives are used in formulating specialty coatings and adhesives, where their chemical reactivity and the properties of the resulting polymer contribute to superior performance characteristics.

Analytical Methodologies for Characterization and Purity Assessment of 3 Difluoromethoxy 4 Methylbenzaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed elucidation of the molecular structure of 3-(Difluoromethoxy)-4-methylbenzaldehyde. These techniques provide information about the compound's atomic composition, connectivity, and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete structural map can be assembled.

¹H NMR (Proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the aldehydic proton, the aromatic protons, the methyl protons, and the proton of the difluoromethoxy group. The aldehydic proton is expected to appear as a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The methyl group protons would also appear as a singlet, but at a much more upfield position (around δ 2.4 ppm). The aromatic protons would show a complex splitting pattern in the aromatic region (δ 7.0-8.0 ppm). A key feature is the signal for the difluoromethoxy group proton (-OCHF₂), which appears as a triplet due to coupling with the two fluorine atoms.

¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the aldehyde (highly deshielded, δ > 190 ppm), the aromatic carbons, the methyl carbon, and the carbon of the difluoromethoxy group (which would appear as a triplet due to C-F coupling).

¹⁹F NMR (Fluorine-19 NMR) is particularly important for fluorinated compounds. It directly probes the fluorine atoms in the difluoromethoxy group. This results in a characteristic signal, often a doublet due to coupling with the proton on the same carbon, which confirms the presence and electronic environment of the difluoromethyl moiety. For related compounds, ¹⁹F NMR signals have been observed in the range of δ -140 to -150 ppm.

| Compound | Technique | Solvent | Observed Chemical Shifts (δ ppm) |

|---|---|---|---|

| 4-Methylbenzaldehyde | ¹H NMR | CDCl₃ | 9.96 (s, 1H, CHO), 7.77 (d, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 2.44 (s, 3H, CH₃) rsc.org |

| 4-Methylbenzaldehyde | ¹³C NMR | CDCl₃ | 192.6, 138.9, 136.5, 130.0, 128.9, 21.2 rsc.org |

| 3-(Difluoromethoxy)benzaldehyde | ¹H NMR | - | Data available confirming structure chemicalbook.com |

| 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | ¹⁹F NMR | - | Verifies fluorine substitution (δ -140 to -150 ppm) |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of a compound. For this compound (C₉H₈F₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, typically with an accuracy in the parts-per-million (ppm) range. This technique unequivocally confirms the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information, corroborating the connectivity of the atoms within the molecule. For instance, the analysis of a trimethylsilyl (B98337) (TMS) derivative of a related compound, 4-Difluoromethoxy-N-methylbenzylamine, revealed characteristic fragmentation ions that helped in its structural confirmation. nist.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Observed m/z |

|---|---|---|---|

| 4-(Difluoromethoxy)benzaldehyde (B1349792) | C₈H₆F₂O₂ | 172.13 | - sigmaaldrich.com |

| 4-Difluoromethoxy-3-hydroxybenzaldehyde | C₈H₆F₂O₃ | 188.13 | 188.13 (Molecular Ion Peak) nih.gov |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the aldehyde. The C-H stretching vibrations of the aromatic ring and the aldehyde group typically appear around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively. The presence of the difluoromethoxy group would be confirmed by strong C-F stretching bands, typically found in the 1350-1000 cm⁻¹ region. Spectral data for the related compound 3,4-dihydroxybenzaldehyde (B13553) shows characteristic peaks that help in identifying its functional groups. researchgate.net

Chromatographic Techniques for Separation and Purity Profiling (e.g., High-Performance Liquid Chromatography (HPLC), Column Chromatography)

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Column Chromatography is a widely used preparative technique for purification. In the synthesis of related compounds like 4-difluoromethoxy-3-hydroxybenzaldehyde, column chromatography using silica (B1680970) gel as the stationary phase and a solvent mixture such as ethyl acetate/hexane as the mobile phase has proven effective for isolating the desired product from starting materials and byproducts. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from even minor impurities. Purity is typically assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks detected, often by a UV detector set at a wavelength where the compound absorbs strongly. For related compounds, HPLC is routinely used to establish purity levels greater than 97%.

| Technique | Compound | Stationary Phase | Mobile Phase | Purpose |

|---|---|---|---|---|

| Column Chromatography | 4-difluoromethoxy-3-hydroxybenzaldehyde | Silica Gel | 25% Ethyl Acetate/Hexane | Purification chemicalbook.com |

| HPLC | 4-difluoromethoxy-3-hydroxybenzaldehyde | Not Specified | Not Specified | Purity Assessment (>97%) |

Conclusion and Future Perspectives

Synthesis of Key Research Findings and Advancements Related to 3-(Difluoromethoxy)-4-methylbenzaldehyde

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of difluoromethoxy-substituted aromatic aldehydes. These compounds are recognized as crucial intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. For instance, a related compound, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, is a key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). ontosight.aigoogle.cominnospk.com This highlights the potential of difluoromethoxy benzaldehyde (B42025) derivatives as valuable building blocks in medicinal chemistry.

The primary research advancements relevant to this compound lie in the development of synthetic methodologies for the introduction of the difluoromethoxy (-OCHF₂) group onto aromatic rings. Traditional methods often require harsh conditions or the use of hazardous reagents like gaseous chlorodifluoromethane (B1668795) (Freon-22), which is an ozone-depleting substance. google.comnih.gov More recent and efficient methods involve the use of solid difluoromethylating agents like sodium chlorodifluoroacetate in the presence of a base. google.com The synthesis of analogous compounds, such as 4-(difluoromethoxy)-3-methoxybenzaldehyde, has been achieved with high yields through processes involving reagents like sodium 2-chloro-2,2-difluoroacetate (B8310253) and cesium carbonate. chemicalbook.com These advancements in synthetic chemistry are pivotal for accessing compounds like this compound for further investigation.

Emerging Trends and Innovations in Difluoromethoxy-Substituted Aromatic Chemistry

The field of difluoromethoxy-substituted aromatic chemistry is experiencing significant innovation, driven by the unique and beneficial properties the -OCHF₂ group imparts to molecules. The incorporation of this group can enhance metabolic stability, improve lipophilicity, and increase binding affinity of drug candidates. oup.comresearchgate.net

A major emerging trend is the development of milder and more efficient synthetic methods, with a particular focus on late-stage functionalization. rsc.orgrsc.org This allows for the introduction of the difluoromethoxy group at a later step in a synthetic sequence, which is highly valuable in drug discovery. nih.govnih.gov Among the most promising innovations is the use of visible-light photoredox catalysis. nih.govmdpi.com This technique enables the direct C-H difluoromethoxylation of arenes and heteroarenes under mild, room-temperature conditions, using bench-stable reagents. nih.govrsc.org This catalytic radical approach tolerates a wide variety of functional groups, making it a versatile tool for synthesizing a diverse range of difluoromethoxylated compounds. nih.gov

Another significant trend is the development of novel difluoromethylating reagents that are safer and easier to handle than traditional ones. sustech.edu.cn These advancements are moving away from ozone-depleting gases towards solid or liquid reagents that can generate difluorocarbene or a difluoromethyl radical under milder conditions. nih.govrsc.org The use of copper-catalyzed cross-coupling reactions has also emerged as a valuable method for forming C-CF₂H bonds. acs.org

| Synthetic Method | Reagents | Conditions | Advantages | Challenges |

| Traditional Difluoromethoxylation | Chlorodifluoromethane (gas), Base | Elevated temperature and pressure | Cost-effective for some applications | Use of hazardous, ozone-depleting gas; harsh conditions |

| Solid Reagent Difluoromethoxylation | Sodium chlorodifluoroacetate, Base | Moderate heat | Safer, easier to handle reagents | Can require stoichiometric reagents, moderate yields |

| Visible-Light Photoredox Catalysis | Photoredox catalyst, Novel difluoromethoxylating reagent | Visible light, Room temperature | Mild conditions, high functional group tolerance, late-stage functionalization | Catalyst cost, scalability may be a concern |

| Copper-Catalyzed Cross-Coupling | Aryl halides, Difluoromethyl source, Copper catalyst | Moderate heat | Good for specific C-C bond formation | Requires pre-functionalized substrates (halides) |

This table provides a comparative overview of different synthetic strategies for introducing the difluoromethoxy group.

Future Directions for Comprehensive Research on this compound and its Novel Derivatives

Future research on this compound is poised to expand in several key directions. A primary focus will be the development of highly selective, scalable, and environmentally benign synthetic routes to this specific isomer. Leveraging the emerging trends in photoredox catalysis could provide an efficient pathway for its synthesis, which would enable more extensive investigation.

A significant avenue for future work lies in exploring this compound as a versatile building block for the synthesis of novel bioactive molecules. Its derivatives could be screened for a wide range of pharmacological activities, potentially leading to new drug candidates in areas such as oncology, infectious diseases, and neurological disorders. numberanalytics.com The unique electronic properties conferred by the difluoromethoxy group at the 3-position, combined with the methyl group at the 4-position, could lead to derivatives with unique structure-activity relationships.

Furthermore, research into the synthesis of novel derivatives through modification of the aldehyde functional group is a promising direction. For example, conversion of the aldehyde to oximes, imines, or other functional groups could yield new classes of compounds with interesting chemical and biological properties. ontosight.ai There is also potential for the development of radiolabeled analogues, using ¹⁸F, for applications in Positron Emission Tomography (PET) imaging, a powerful tool in both clinical diagnostics and drug development. nih.govresearchgate.net

Identification of Remaining Challenges and Opportunities for Scholarly Contribution in the Field

Despite the advancements, several challenges remain in the chemistry of difluoromethoxy-substituted aromatics. A key challenge is achieving high regioselectivity in the direct C-H difluoromethoxylation of substituted aromatic rings. For a molecule like toluene, direct difluoromethoxylation could lead to a mixture of ortho, meta, and para isomers, necessitating difficult purification steps. Developing catalytic systems that can precisely target a specific C-H bond remains a significant hurdle. rsc.org

The scalability of many modern synthetic methods, such as photoredox catalysis, for industrial-level production is another challenge that needs to be addressed. rsc.org While these methods are highly effective at the lab scale, their transition to large-scale manufacturing processes can be complex and costly. Additionally, the development of more cost-effective and readily available difluoromethylating reagents is crucial for the widespread adoption of these new technologies. sustech.edu.cn

These challenges, however, present numerous opportunities for scholarly contribution. There is a great need for the discovery of novel catalysts that offer higher selectivity and efficiency in difluoromethoxylation reactions. The development of continuous flow processes for photocatalytic reactions could be a viable solution to the scalability issue. nih.gov

Furthermore, there is a significant opportunity to explore the applications of difluoromethoxy-substituted compounds beyond pharmaceuticals, for instance, in agrochemicals and materials science. oup.com A thorough investigation into the physicochemical properties of this compound, such as its electronic effects, lipophilicity, and metabolic stability, would provide valuable data for medicinal chemists and materials scientists. The unique substitution pattern of this compound offers a chance to contribute fundamental knowledge to the broader field of organofluorine chemistry. cas.cnnih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-(Difluoromethoxy)-4-methylbenzaldehyde, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, such as:

- Alkylation of phenolic precursors : Substituted benzaldehydes are functionalized via nucleophilic substitution. For example, reaction of 4-methylsalicylaldehyde with difluoromethylating agents (e.g., chlorodifluoromethane) under basic conditions .

- Condensation reactions : Aromatic aldehydes are synthesized via refluxing substituted benzyl alcohols with oxidizing agents (e.g., MnO₂) in anhydrous solvents. Acetic acid is often added to catalyze imine or hydrazone formation .

Critical parameters : - Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance difluoromethoxy group stability.

- Temperature control : Reflux conditions (70–100°C) optimize reaction rates while minimizing decomposition.

- Purification : Vacuum filtration and methanol washing are critical for isolating high-purity solids .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and difluoromethoxy groups (δ 6.8–7.0 ppm). Coupling constants (e.g., ) confirm substitution patterns .

- FTIR spectroscopy : Stretching vibrations for aldehyde (1700–1720 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between aromatic rings (e.g., 78.31° in related dialdehydes) .

Q. What are the primary applications of this compound in pharmaceutical research?

- Building block for fluorinated drugs : The difluoromethoxy group enhances metabolic stability and bioavailability in drug candidates (e.g., PCSK9 inhibitors) .

- Fluorinated probes : Used in imaging agents due to the fluorine atom’s NMR sensitivity and radiotracer compatibility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Density Functional Theory (DFT) : Calculates electrophilicity indices at the aldehyde carbonyl carbon to predict reactivity with amines or hydrazines.

- Transition state analysis : Models steric effects from the difluoromethoxy and methyl groups, which influence reaction pathways .

Q. What methodologies resolve contradictions in reported reaction yields for this compound?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent, catalyst loading) identifies optimal conditions. For example, DMF improves difluoromethoxy group retention compared to THF .

- Byproduct analysis : LC-MS detects side products (e.g., over-oxidized acids or dimerized aldehydes) to refine reaction stoichiometry .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for biological studies?

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare with control samples .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for related benzaldehydes) to guide storage conditions .

Q. What strategies optimize enantioselective synthesis of derivatives using this aldehyde?

- Chiral catalysts : Use of (R)- or (S)-BINOL-phosphoric acids in asymmetric Mannich or aldol reactions.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively esterify one enantiomer .

Q. How does the difluoromethoxy group influence biological activity compared to non-fluorinated analogs?

- In vitro assays : Compare IC₅₀ values of fluorinated vs. methoxy derivatives in target enzyme inhibition (e.g., cytochrome P450). Fluorination often reduces metabolic clearance by 2–5 fold .

- Molecular docking : Simulations show enhanced hydrophobic interactions with protein pockets due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.